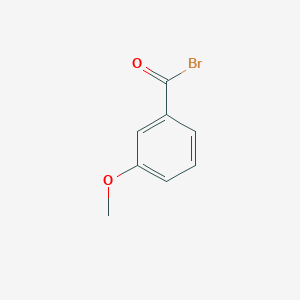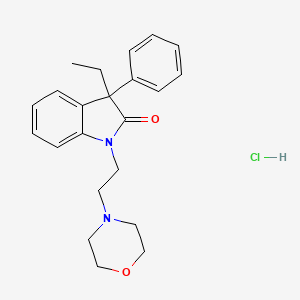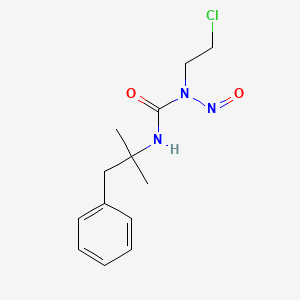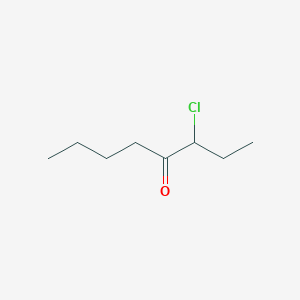
3-Chlorooctan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorooctan-4-one is an organic compound with the molecular formula C8H15ClO It is a chlorinated derivative of octanone, characterized by the presence of a chlorine atom at the third carbon and a ketone group at the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorooctan-4-one typically involves the chlorination of octan-4-one. One common method is the reaction of octan-4-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the third carbon position.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced separation techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorooctan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form alcohols or amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: 3-Chlorooctan-4-ol.
Substitution: 3-Hydroxyoctan-4-one or 3-Aminooctan-4-one.
Aplicaciones Científicas De Investigación
3-Chlorooctan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying the effects of chlorinated ketones on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Chlorooctan-4-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and proteins, affecting their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
3-Bromooctan-4-one: Similar structure but with a bromine atom instead of chlorine.
3-Fluorooctan-4-one: Similar structure but with a fluorine atom instead of chlorine.
3-Iodooctan-4-one: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: 3-Chlorooctan-4-one is unique due to the specific reactivity of the chlorine atom, which can influence the compound’s chemical and biological properties differently compared to its bromine, fluorine, or iodine analogs. The chlorine atom’s size, electronegativity, and bond strength contribute to its distinct behavior in chemical reactions and interactions with biological targets.
Propiedades
Número CAS |
101251-85-8 |
|---|---|
Fórmula molecular |
C8H15ClO |
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
3-chlorooctan-4-one |
InChI |
InChI=1S/C8H15ClO/c1-3-5-6-8(10)7(9)4-2/h7H,3-6H2,1-2H3 |
Clave InChI |
GNIMWUVTLCMXGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C(CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


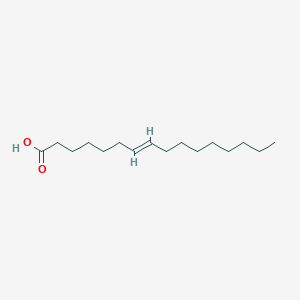
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)
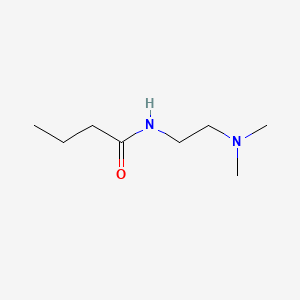
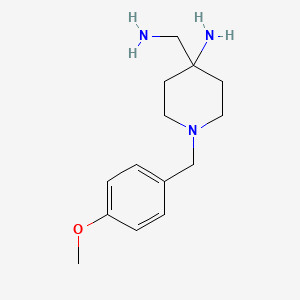
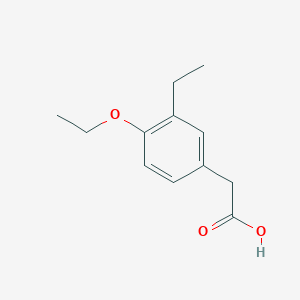
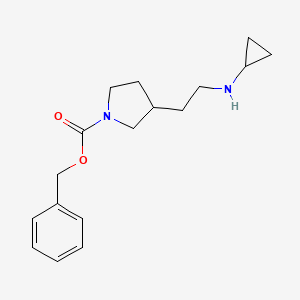
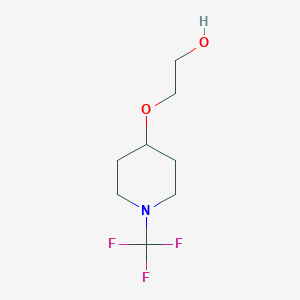
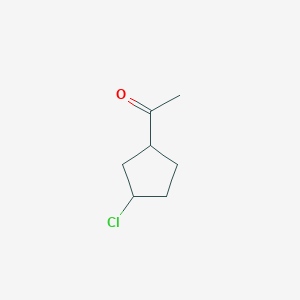
![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B13961971.png)
